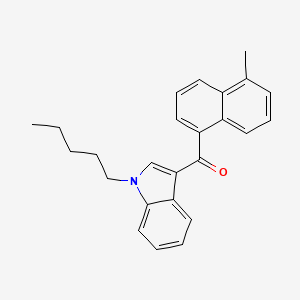

(5-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

Beschreibung

(5-Methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone is a synthetic cannabinoid (SC) structurally derived from the naphthoylindole class. The substitution of a methyl group at the 5-position of the naphthalene ring (instead of the 4-position in JWH-122) likely alters its physicochemical and pharmacological properties. This compound belongs to a broader family of SCs designed to mimic Δ⁹-tetrahydrocannabinol (THC) but with enhanced potency and metabolic stability .

Eigenschaften

IUPAC Name |

(5-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO/c1-3-4-7-16-26-17-23(21-11-5-6-15-24(21)26)25(27)22-14-9-12-19-18(2)10-8-13-20(19)22/h5-6,8-15,17H,3-4,7,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZYMFNUISGWLPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C(C=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017310 | |

| Record name | JWH-122 5-Methylnaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391052-02-0 | |

| Record name | (5-Methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1391052-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-122 5-methyl isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-122 5-Methylnaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-122 5-METHYL ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BSX8V5EY8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Friedel-Crafts Acylation

The most common synthesis involves a Friedel-Crafts acylation between 1-pentylindole and 5-methylnaphthalene-1-carbonyl chloride.

Procedure:

-

Alkylation of Indole :

-

Acylation :

Key Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Alkylation | 1-Bromopentane, NaH, DMF, 80°C | 85% |

| Friedel-Crafts | 5-Methylnaphthoyl chloride, , DCM | 72% |

Grignard Reaction

A less common approach employs a Grignard reagent to form the methanone bridge:

Microwave-Assisted Synthesis

Purification and Characterization

Flash Chromatography

NMR Data:

-

NMR (CDCl) : δ 8.20 (d, J = 8.2 Hz, 1H, naphthyl-H), 7.85–7.40 (m, 9H, aromatic), 4.20 (t, J = 7.1 Hz, 2H, N-pentyl), 2.75 (s, 3H, CH).

-

NMR : δ 192.1 (C=O), 142.3–119.8 (aromatic), 46.5 (N-CH), 21.8 (CH).

Industrial-Scale Production

-

Catalyst Optimization : Substituting with FeCl reduces corrosion and waste.

-

Solvent Recovery : DCM is recycled via distillation (>90% recovery).

-

Quality Control :

Challenges and Solutions

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: JWH 122 5-Methylnaphthyl-Isomer kann Oxidationsreaktionen unterliegen, typischerweise unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in saurer Umgebung.

Reduktion: Lithiumaluminiumhydrid in trockenem Ether.

Substitution: Nukleophile wie Amine oder Alkohole in Gegenwart einer Base.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung von substituierten Naphthoylindolen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

JWH 122 5-Methylnaphthyl-Isomer übt seine Wirkungen aus, indem es an die Cannabinoid-Rezeptoren CB1 und CB2 bindet. Die Bindungsaffinität für CB1 beträgt 0,69 nM und für CB2 1,2 nM. Nach der Bindung aktiviert es diese Rezeptoren, was zu verschiedenen physiologischen Wirkungen wie Analgesie, Euphorie und veränderter Wahrnehmung führt. Die Aktivierung von CB1-Rezeptoren im zentralen Nervensystem ist in erster Linie für seine psychoaktiven Wirkungen verantwortlich, während die Aktivierung von CB2-Rezeptoren mit seinen entzündungshemmenden Eigenschaften verbunden ist.

Wirkmechanismus

JWH 122 5-methylnaphthyl isomer exerts its effects by binding to cannabinoid receptors CB1 and CB2. The binding affinity for CB1 is 0.69 nM, and for CB2, it is 1.2 nM . Upon binding, it activates these receptors, leading to various physiological effects such as analgesia, euphoria, and altered perception. The activation of CB1 receptors in the central nervous system is primarily responsible for its psychoactive effects, while CB2 receptor activation is associated with its anti-inflammatory properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Molecular Properties

Key structural differences among naphthoylindole SCs include:

- Naphthalene substituents : Methyl, ethyl, methoxy, or halogen groups at different positions.

- Indole chain modifications : Alkyl (e.g., pentyl, butyl) or fluorinated (e.g., 5-fluoropentyl) side chains.

Table 1: Structural and Molecular Comparisons

Pharmacological Activity

Receptor Affinity and Potency

- JWH-018 : Binds CB1 receptors with a Ki of ~9.0 nM, serving as a benchmark for potency .

- JWH-122 : Exhibits higher CB1 affinity (Ki ~0.69 nM) due to the 4-methyl group enhancing hydrophobic interactions with the receptor .

- AM-2201 : Fluorination of the pentyl chain extends metabolic half-life, with CB1 Ki ~1.0 nM .

Metabolic Stability

- JWH-018 : Rapidly metabolized via hydroxylation and carboxylation, detectable in blood/tissue via HPLC/MS/MS .

- AM-2201 : 5-Fluoropentyl chain resists oxidative metabolism, leading to prolonged activity .

- Target Compound: The 5-methyl group may slow oxidation compared to non-substituted naphthalenes but less effectively than fluorinated chains.

Analytical Detection

- Ambient Ionization MS : Paper spray and extraction spray ionization effectively identify SCs like JWH-018 and JWH-122 in biofluids .

- HPLC/MS/MS : Used for quantification in biological matrices (e.g., mouse blood) with high sensitivity .

- BAμE-HPLC-DAD : Detects JWH-122 and AM-2201 in oral fluid at sub-ng/mL levels .

Legal and Regulatory Status

- JWH-018, JWH-122, AM-2201: Prohibited in multiple jurisdictions under synthetic cannabinoid legislation .

- JWH-210 : Controlled in some regions due to structural similarity to JWH-018 .

- Target Compound: Not explicitly regulated in provided evidence, though positional isomerism (5- vs. 4-methyl) may evade current bans.

Biologische Aktivität

(5-Methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, commonly referred to in the context of synthetic cannabinoids, is a compound that exhibits significant biological activity, particularly through its interaction with cannabinoid receptors. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is a synthetic cannabinoid characterized by its unique structure, which includes a naphthalene moiety and an indole derivative. Its chemical formula is , and it is known to interact predominantly with the central cannabinoid receptor (CB1) and peripheral cannabinoid receptor (CB2).

Molecular Structure

| Component | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C25H25NO |

| Molecular Weight | 373.48 g/mol |

The primary mechanism of action for this compound involves its binding affinity for CB1 and CB2 receptors. This binding leads to various physiological effects, including modulation of neurotransmitter release and influence on pain perception, appetite, and mood regulation.

Interaction with Cannabinoid Receptors

- CB1 Receptor : Predominantly found in the brain, mediating psychoactive effects.

- CB2 Receptor : Primarily located in the immune system, influencing anti-inflammatory responses.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Analgesic Effects : Studies have shown that synthetic cannabinoids can reduce pain perception through their action on CB1 receptors.

- Anti-inflammatory Properties : The interaction with CB2 receptors suggests potential applications in treating inflammatory conditions.

- Appetite Stimulation : Similar to other cannabinoids, it may increase appetite, making it relevant for conditions like cachexia.

Case Studies and Research Findings

Several studies have investigated the effects and safety profile of synthetic cannabinoids including this compound:

Study Overview

| Study | Focus | Findings |

|---|---|---|

| Moosmann et al. (2015) | Structural analysis | Identified key structural features contributing to receptor affinity. |

| ResearchGate (2014) | Toxicological assessment | Highlighted potential risks associated with synthetic cannabinoids usage. |

| PubChem Database | Chemical properties | Provided comprehensive data on molecular interactions and receptor binding affinities. |

Safety and Toxicology

While synthetic cannabinoids offer therapeutic potential, they also pose risks. Reports indicate that misuse can lead to adverse effects such as anxiety, paranoia, and cardiovascular issues. The lack of regulation in some regions further complicates their use.

Q & A

Basic: What are the standard synthetic routes and characterization methods for (5-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone?

Answer:

The compound is synthesized via Friedel-Crafts acylation or similar coupling reactions. For example, indole derivatives are reacted with acyl chlorides (e.g., naphthoyl chlorides) under controlled conditions. details a protocol using 1-naphthoylacetyl chloride and LiAlH₄/AlCl₃ reduction, yielding products characterized by , , and HPLC (purity >99%). Key spectral markers include indole C3 proton shifts (~7.5–8.0 ppm) and naphthalene aromatic signals. Purity validation via HPLC with UV detection is critical for confirming structural integrity .

Advanced: How can researchers optimize low synthetic yields observed in naphthoylindole derivatives?

Answer:

Low yields (e.g., 16% vs. 90% in ) may arise from steric hindrance, competing side reactions, or suboptimal reaction conditions. Strategies include:

- Catalyst optimization : Use Lewis acids (e.g., AlCl₃) in stoichiometric ratios to enhance acylation efficiency.

- Temperature control : Gradual heating (e.g., reflux in anhydrous THF) minimizes decomposition.

- Purification techniques : Column chromatography with gradient elution (hexane/EtOAc) improves recovery of oily products. Advanced methods like microwave-assisted synthesis may also reduce reaction times .

Basic: What analytical techniques are recommended for validating purity and structural identity?

Answer:

- NMR spectroscopy : and NMR confirm regioselectivity (e.g., indole C3 acylation) and methyl/naphthalene substituents.

- HPLC-UV/HRMS : High-resolution mass spectrometry (HRMS) validates molecular weight (calc. for C₂₆H₂₇NO: 369.20 g/mol), while HPLC (C18 columns, acetonitrile/water gradients) ensures purity >99% .

- X-ray crystallography : For crystalline derivatives, single-crystal X-ray diffraction resolves bond angles and packing motifs, as demonstrated in structurally related compounds ( ).

Advanced: How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

Answer:

Discrepancies in NMR signals may arise from dynamic effects (e.g., rotamers) or impurities. Solutions include:

- Variable-temperature NMR : Identifies rotameric splitting in flexible side chains (e.g., pentyl group).

- 2D NMR (COSY, HSQC) : Correlates proton-carbon couplings to assign overlapping aromatic signals.

- Spiking experiments : Co-injection with authentic standards (if available) confirms retention times in HPLC .

Advanced: What in vitro assays are used to evaluate cannabinoid receptor affinity for this compound?

Answer:

Cannabinoid receptor (CB1/CB2) activity is assessed via:

- [³⁵S]GTPγS binding : Measures G-protein activation in membrane preparations (EC₅₀ values).

- Competitive displacement assays : Uses radioligands like [³H]CP-55,940 to determine Kᵢ values. highlights similar naphthoylindoles (e.g., AM-2201) with sub-nanomolar CB1 affinity, suggesting structural modifications (e.g., pentyl chain length) influence potency .

Advanced: How are metabolic pathways and pharmacokinetics studied for this compound?

Answer:

- In vitro metabolism : Liver microsomes (human/rat) identify cytochrome P450 (CYP) metabolites via LC-MS/MS. Hydroxylation of the pentyl chain or naphthalene methyl group is common ( ).

- Plasma quantification : LC-MS/MS methods with deuterated internal standards achieve LOQs of 0.1 ng/mL. Key metabolites (e.g., hydroxylated or fluorinated analogs) are monitored for pharmacokinetic half-life and clearance .

Basic: What toxicological considerations are relevant for handling this compound?

Answer:

While direct toxicology data are limited, structurally related naphthalenes ( ) show hepatic and respiratory effects. Precautions include:

- Occupational exposure limits : Use fume hoods and PPE (gloves, goggles) during synthesis.

- In vivo screening : Acute toxicity studies in rodents (OECD 423) assess LD₅₀ and organ-specific effects.

Advanced: What computational methods predict the compound’s physicochemical properties?

Answer:

- LogP calculation : Software like MarvinSuite or ACD/Labs estimates hydrophobicity (XlogP ~5.4 for similar naphthoylindoles).

- Molecular docking : AutoDock Vina models interactions with CB1/CB2 receptors, guiding SAR studies.

- DFT calculations : Predict NMR chemical shifts and optimize geometries for crystallography .

Advanced: How does structural modification (e.g., substituent variation) impact bioactivity?

Answer:

- Alkyl chain length : Pentyl groups enhance CB1 affinity vs. shorter chains (e.g., propyl).

- Naphthalene substitution : Methoxy or hydroxy groups alter metabolic stability and receptor selectivity. shows 5-methoxy derivatives with higher purity and yield than 7-methoxy analogs .

Basic: What are the storage and stability guidelines for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.